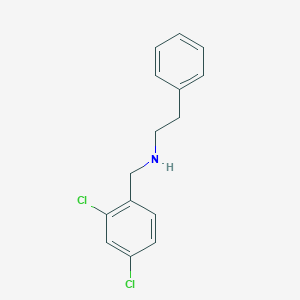

N-(2,4-dichlorobenzyl)-2-phenylethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dichlorobenzyl)-2-phenylethanamine, also known as phenoxybenzamine, is a chemical compound that belongs to the class of alpha-adrenergic blockers. It was first synthesized in the 1940s and has since been used in various scientific research applications.

Mecanismo De Acción

Phenoxybenzamine acts as a non-selective alpha-adrenergic blocker, meaning it blocks both alpha-1 and alpha-2 adrenergic receptors. By blocking these receptors, N-(2,4-dichlorobenzyl)-2-phenylethanaminemine causes vasodilation and decreases blood pressure. It also inhibits the release of norepinephrine, a neurotransmitter that is involved in the fight-or-flight response.

Biochemical and Physiological Effects:

Phenoxybenzamine has several biochemical and physiological effects, including decreased blood pressure, increased heart rate, and decreased peripheral resistance. It also causes relaxation of smooth muscle in the gastrointestinal tract, urinary bladder, and uterus. Phenoxybenzamine has been shown to increase plasma levels of renin, an enzyme involved in the renin-angiotensin-aldosterone system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Phenoxybenzamine has several advantages for lab experiments, including its ability to block both alpha-1 and alpha-2 adrenergic receptors, its long duration of action, and its availability in both oral and injectable forms. However, N-(2,4-dichlorobenzyl)-2-phenylethanaminemine has several limitations, including its non-specific binding to other receptors, its potential for causing orthostatic hypotension, and its potential for causing tachycardia.

Direcciones Futuras

There are several future directions for research involving N-(2,4-dichlorobenzyl)-2-phenylethanaminemine. One area of research is the development of more selective alpha-adrenergic blockers that target specific receptor subtypes. Another area of research is the use of N-(2,4-dichlorobenzyl)-2-phenylethanaminemine in the treatment of other conditions, such as Raynaud's disease and erectile dysfunction. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,4-dichlorobenzyl)-2-phenylethanaminemine and its potential for causing adverse effects.

Conclusion:

Phenoxybenzamine is a chemical compound that has been used in various scientific research applications. It acts as a non-selective alpha-adrenergic blocker and has several biochemical and physiological effects. Phenoxybenzamine has advantages and limitations for lab experiments and has several future directions for research. Understanding the properties and effects of N-(2,4-dichlorobenzyl)-2-phenylethanaminemine can contribute to the development of new treatments for cardiovascular diseases and other conditions.

Métodos De Síntesis

Phenoxybenzamine can be synthesized by reacting 2,4-dichlorobenzyl chloride with 2-phenylethylamine in the presence of a base such as sodium hydroxide. The reaction yields N-(2,4-dichlorobenzyl)-2-phenylethanaminemine hydrochloride, which can be further purified by recrystallization.

Aplicaciones Científicas De Investigación

Phenoxybenzamine has been used in various scientific research applications, including the study of alpha-adrenergic receptors and their role in cardiovascular diseases. It has also been used in the treatment of pheochromocytoma, a rare tumor of the adrenal gland that secretes excessive amounts of catecholamines.

Propiedades

Nombre del producto |

N-(2,4-dichlorobenzyl)-2-phenylethanamine |

|---|---|

Fórmula molecular |

C15H15Cl2N |

Peso molecular |

280.2 g/mol |

Nombre IUPAC |

N-[(2,4-dichlorophenyl)methyl]-2-phenylethanamine |

InChI |

InChI=1S/C15H15Cl2N/c16-14-7-6-13(15(17)10-14)11-18-9-8-12-4-2-1-3-5-12/h1-7,10,18H,8-9,11H2 |

Clave InChI |

GWVPDWMPWLNSHT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNCC2=C(C=C(C=C2)Cl)Cl |

SMILES canónico |

C1=CC=C(C=C1)CCNCC2=C(C=C(C=C2)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)

![2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)

![N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid](/img/structure/B252685.png)

![N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252693.png)

![1-Phenyl-2-{[3-(2-pyrimidinyloxy)benzyl]amino}ethanol](/img/structure/B252694.png)

![N-(2-adamantyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252695.png)

![1-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B252697.png)

![N-[3-methoxy-4-(2-phenylethoxy)benzyl]propan-2-amine](/img/structure/B252701.png)

![4-({[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B252702.png)

![2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol](/img/structure/B252703.png)

![N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252704.png)

![N-benzyl-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252705.png)